“5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H14N2O4. It belongs to the class of compounds known as isoxazoles, which are organic compounds containing a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . Isoxazole derivatives have been found to have significant immunoregulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory effects .
The synthesis of isoxazole derivatives has been a topic of interest in the field of drug discovery . The title compound is an intermediate for the synthesis of Leflunomide, an important anti-rheumatoid arthritis drug . In some studies, non-protected AMIA was applied in peptide synthesis .
In the molecular structure of “5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride”, an intramolecular C—H⋯O interaction is present . The molecule lies on a crystallographic mirror plane with one half-molecule in the asymmetric unit . A strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .
5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride is a chemical compound notable for its unique structural features, which include an isoxazole ring and a morpholine moiety. This compound is of significant interest in scientific research, particularly in medicinal chemistry and drug discovery, due to its potential biological activities and applications.
This compound can be synthesized through various chemical methods, primarily involving the formation of the isoxazole ring and the introduction of the morpholine group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride belongs to the class of isoxazole derivatives, which are heterocyclic compounds containing an isoxazole ring. These compounds are often studied for their pharmacological properties and potential therapeutic applications.
The synthesis of 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride typically involves several key steps:
The synthesis can be fine-tuned by adjusting reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Environmentally friendly methods have also been explored to minimize waste and improve efficiency in synthesizing isoxazole derivatives .
The molecular formula for 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride is C10H14N2O3·HCl. Its structure features:
The compound's molecular weight is approximately 232.69 g/mol. The specific arrangement of atoms contributes to its chemical reactivity and biological activity.
5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride involves its interaction with specific biological targets:
The physical properties of 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride include:
Chemical properties include:
Relevant analyses such as melting point determination, solubility tests, and spectral analysis (NMR, IR) are essential for characterizing this compound accurately.
5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid hydrochloride has several scientific uses:
The construction of the isoxazole core in 5-methyl-4-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid relies critically on regioselective [3+2] cycloadditions. Metal-free approaches have gained prominence due to avoidance of toxic metal contaminants and simplified purification. A patented high-regioselectivity method employs in situ generation of nitrile oxides from hydroxamoyl chlorides, reacting with alkynyl ketones under mild conditions to yield 3,5-disubstituted isoxazoles with >90% regioselectivity [4]. This process circumvents traditional metal catalysts (Cu/Ru) that pose sustainability challenges .
Electrochemical strategies using self-assembled carboxyl monolayers enable controlled decarboxylative cyclizations at lower potentials (1.5 V vs Fc/Fc⁺). This technique leverages substrate adsorption on Ni-foam anodes to form dielectric barriers, facilitating selective carboxylate oxidation over catalyst decomposition. Impedance spectroscopy confirms monolayer stability through finite-length Warburg elements with R₃ resistance values increasing by 5,000 ohms for C₁₀+ chains [8].
Table 1: Cycloaddition Approaches Comparison
Method | Conditions | Regioselectivity | Yield Range |
---|---|---|---|
Nitrile oxide/alkyne | Et₃N, CH₂Cl₂, RT | >90% 3,5-disubstituted | 70-85% |
Electrochemical decarboxylation | Ni anode, 2V, MeCN | Controlled by SAM | 60-75% |
Deep eutectic solvents | ChCl:urea, 80°C | >95% 3,5-disubstituted | 82-90% |
Morpholine incorporation occurs primarily through N-alkylation or Mannich-type reactions. Iron-catalyzed systems enable efficient C–H functionalization under electrooxidative conditions compatible with the carboxyl SAM strategy. The self-assembled monolayer protects Fe³⁺ catalysts (Eₐₙₒdₑ = 0.77 V) from oxidation at high potentials, enabling radical addition to electron-deficient alkenes [8].
Alternative methods employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) for solid-liquid morpholine alkylations, achieving 85-92% conversion at 60°C. Kinetic studies reveal second-order dependence on alkyl halide concentration, suggesting substrate-catalyst complexation as the rate-determining step [4].
Choline chloride-urea deep eutectic solvent (DES) enables regioselective isoxazole synthesis with 82-90% yields while eliminating volatile organic solvents. This biorenewable medium facilitates efficient heat transfer and product isolation via aqueous extraction, with >95% DES recovery [7].
Solvent-free mechanochemical grinding techniques have been applied to cycloadditions, reducing reaction times from hours to 30 minutes. Comparative studies show energy reductions of 60% versus conventional heating, with maintained regioselectivity (>93%) [7]. Ultrasound irradiation further enhances reaction kinetics in solvent-free systems, achieving complete conversion in 15 minutes at 50°C through acoustic cavitation effects [7].
Carboxyl group activation employs N,N-carbonyldiimidazole (CDI) or thionyl chloride prior to hydrochloride salt formation. Critical control parameters include:
Microwave-assisted hydrolysis of methyl ester precursors (5 min, 100°C) replaces traditional 12-hour reflux methods, reducing epimerization risks in acid-sensitive morpholinylmethyl derivatives [7].
Scale-up faces three critical bottlenecks:
Table 2: Process Optimization for Scale-Up
Parameter | Lab Scale | Pilot Scale (50L) | Resolution Strategy |
---|---|---|---|
Cycloaddition yield | 89% | 73% | DES recycle (≥5 cycles) |
Morpholine alkylation | 92% | 84% | TBAB catalyst (0.5 mol%) |
Electrolysis FE | 76% | 52% | Pulsed potential optimization |
Final purity | >99.5% | 98.7% | Crystallization parametric control |
Supply chain vulnerabilities emerge in morpholine procurement during multi-ton manufacturing. Dual-sourcing protocols and ≥3-month inventory buffers mitigate this risk. Modular production design enables separate scaling of cycloaddition (Batch) and electrochemistry (Continuous) units, improving overall equipment effectiveness (OEE) to 85% [6] [9].
Comprehensive Compound Listing
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: